CID 2745687
Description
The Role of G Protein-Coupled Receptors (GPCRs) in Physiological and Pathophysiological Processes
G Protein-Coupled Receptors are involved in nearly every aspect of human physiology, from sensory perception (sight, taste, and smell) to the regulation of mood, behavior, and immune responses. nih.gov These receptors are activated by a diverse range of stimuli, including hormones, neurotransmitters, and chemokines. nih.gov The binding of a ligand to a GPCR initiates a conformational change in the receptor, leading to the activation of associated heterotrimeric G proteins (Gα, Gβ, and Gγ subunits). nih.gov This activation, in turn, triggers a cascade of downstream signaling events that can modulate enzyme activity, ion channel function, and gene expression, ultimately resulting in a specific cellular response. nih.govbiomolther.org
Given their ubiquitous nature and critical functions, it is not surprising that dysfunction in GPCR signaling is implicated in a wide variety of diseases. researchgate.netfrontiersin.org These include cardiovascular and metabolic disorders, central nervous system conditions, cancer, and inflammatory diseases. nih.govresearchgate.net Consequently, GPCRs are a major focus of drug discovery and development, with approximately one-third of all currently approved drugs targeting this receptor family. mpi-hlr.de The intricate and diverse signaling pathways mediated by GPCRs offer numerous opportunities for therapeutic intervention. biomolther.orgfrontiersin.org
Characterization of GPR35 as an Orphan Receptor with Emerging Biological Functions
GPR35 was first identified in 1998 but for many years remained an "orphan" receptor, meaning its endogenous ligand and physiological functions were largely unknown. scienceopen.comfrontiersin.orgresearchgate.net This was primarily due to a lack of potent and selective pharmacological tools to study it. frontiersin.orgnih.gov GPR35 is expressed in various tissues, with notable abundance in the gastrointestinal tract and immune cells. frontiersin.orguniroma1.it
Initial research suggested that kynurenic acid, a metabolite of tryptophan, could activate GPR35, but this activation occurred at high concentrations, raising questions about its physiological relevance. uniroma1.itnih.gov Subsequent studies have proposed other potential endogenous ligands, including lysophosphatidic acid and the chemokine CXCL17, though a definitive consensus has yet to be reached. frontiersin.orguniroma1.itresearchgate.net
Despite the uncertainty surrounding its endogenous ligand, research has begun to uncover the potential biological roles of GPR35. Genome-wide association studies have linked genetic variations in the GPR35 gene to several conditions, including inflammatory bowel disease, primary sclerosing cholangitis, type 2 diabetes, and coronary artery disease. frontiersin.orgnih.govnih.gov Functional studies have further implicated GPR35 in processes such as inflammation, pain perception, synaptic transmission, and cardiovascular function. frontiersin.orgnih.govnih.gov
Introduction of CID 2745687 as a Foundational Pharmacological Probe for GPR35 Investigation
A significant breakthrough in GPR35 research came with the identification of potent and selective synthetic ligands. Among these, the compound this compound has emerged as a crucial pharmacological tool. frontiersin.org this compound is a potent and selective antagonist of the human GPR35 receptor. frontiersin.orgkarger.comcaymanchem.com
The availability of this compound has been instrumental in elucidating the function of GPR35. As an antagonist, it works by blocking the activation of the receptor by agonists. For instance, studies have shown that this compound can effectively block the GPR35 activation induced by agonists like pamoic acid and zaprinast (B1683544). karger.comcaymanchem.com This has allowed researchers to specifically probe the downstream effects of GPR35 signaling in various experimental models.
One of the key characteristics of this compound is its high selectivity for the human ortholog of GPR35, with significantly lower affinity for the rodent versions of the receptor. acs.org While this species selectivity presents challenges for in vivo studies in animal models, it provides a highly specific tool for investigating the function of human GPR35 in vitro. acs.orggla.ac.uk This specificity is crucial for validating GPR35 as a therapeutic target in human diseases.
Overview of Current Research Landscape Pertaining to GPR35 Modulators, including this compound
The research landscape for GPR35 modulators has expanded significantly in recent years. nih.govexcelra.com The development of synthetic agonists and antagonists, including this compound, has been a driving force in this progress. scienceopen.comnih.gov The current focus is on characterizing the pharmacology of these modulators and using them to understand the physiological and pathophysiological roles of GPR35. researchgate.net
Recent efforts have been directed at developing GPR35 ligands with improved properties, such as equipotency across different species, to facilitate the translation of findings from preclinical models to human studies. scienceopen.comnih.gov The discovery of a variety of agonists, including zaprinast and pamoic acid, and antagonists like this compound and ML-145, has provided a valuable toolkit for researchers. researchgate.netfrontiersin.orgkarger.com
Studies utilizing these tools have begun to shed light on the therapeutic potential of targeting GPR35. For example, research suggests that GPR35 may be a promising target for inflammatory conditions, cardiovascular diseases, and even some types of cancer. frontiersin.orgexcelra.comfrontiersin.org The use of antagonists like this compound has been particularly important in studies investigating the role of GPR35 in cancer cell growth and migration. frontiersin.org As the field continues to evolve, the development of new and improved GPR35 modulators will be essential for fully realizing the therapeutic potential of this once-orphan receptor. researchgate.netresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-[(E)-(tert-butylcarbamothioylhydrazinylidene)methyl]-1-(2,4-difluorophenyl)pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N5O2S/c1-17(2,3)22-16(27)23-20-9-14-11(15(25)26-4)8-21-24(14)13-6-5-10(18)7-12(13)19/h5-9H,1-4H3,(H2,22,23,27)/b20-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNLZIBKERMMOA-AWQFTUOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=S)NN=CC1=C(C=NN1C2=C(C=C(C=C2)F)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=S)N/N=C/C1=C(C=NN1C2=C(C=C(C=C2)F)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Elucidation of Cid 2745687 As a Gpr35 Antagonist
Molecular Mechanism of GPR35 Antagonism by CID 2745687
The antagonism of GPR35 by this compound is characterized by its direct interaction with the receptor, leading to the inhibition of agonist-induced cellular responses. The following sections detail the specifics of this molecular mechanism.
Competitive and Reversible Binding Characteristics of this compound to GPR35
This compound exhibits competitive and reversible binding to the human GPR35 receptor. medchemexpress.comtocris.comrndsystems.comcaymanchem.comabmole.combio-techne.comchemicalbook.com This means that this compound directly competes with GPR35 agonists, such as pamoic acid and zaprinast (B1683544), for the same binding site on the receptor. caymanchem.com The reversible nature of this interaction implies that the binding is not permanent and can be overcome by increasing the concentration of the agonist.
The affinity of this compound for human GPR35 is in the nanomolar range, with a reported inhibitor constant (Ki) of approximately 12.8 nM. medchemexpress.comtocris.comrndsystems.comcaymanchem.comabmole.combio-techne.com This high affinity underscores the potency of this compound as a GPR35 antagonist. However, it is important to note that this compound displays significant species selectivity, with a much higher affinity for human GPR35 compared to its rodent orthologs. acs.org This species-specific binding profile limits its utility in in vivo studies involving rodent models. For instance, while it effectively antagonizes the effects of agonists on human GPR35, it is less potent against mouse and rat GPR35. acs.org
| Property | Value | Source(s) |
| Binding Nature | Competitive and Reversible | medchemexpress.comtocris.comrndsystems.comcaymanchem.comabmole.combio-techne.comchemicalbook.com |
| Inhibitor Constant (Ki) | 12.8 nM | medchemexpress.comtocris.comrndsystems.comcaymanchem.comabmole.combio-techne.com |
| Selectivity | High for human GPR35 over rodent orthologs | acs.org |
Inhibition of Agonist-Induced GPR35 Signaling Cascades by this compound
Upon binding to GPR35, this compound effectively blocks the downstream signaling pathways typically activated by GPR35 agonists. This inhibition has been demonstrated across multiple key signaling events.
Agonist activation of GPR35 is known to induce the phosphorylation of Extracellular Signal-Regulated Kinase 1/2 (ERK1/2), a critical step in the mitogen-activated protein kinase (MAPK) signaling pathway. frontiersin.org this compound has been shown to block this GPR35-mediated increase in ERK1/2 phosphorylation. tocris.comrndsystems.combio-techne.com Specifically, when pamoic acid is used as the agonist, this compound demonstrates an inhibitor constant (Ki) of 18 nM for the inhibition of ERK1/2 phosphorylation. medchemexpress.com This demonstrates the ability of this compound to interfere with GPR35-mediated cell signaling at the level of the MAPK cascade.
Another crucial event in GPR35 signaling is the recruitment of β-arrestin-2 to the activated receptor. frontiersin.orgnih.gov This interaction is important for both receptor desensitization and for initiating G protein-independent signaling pathways. nih.gov this compound acts as a potent antagonist in β-arrestin-2 interaction assays at human GPR35. medchemexpress.com It effectively blocks the recruitment of β-arrestin-2 induced by agonists like pamoic acid. tocris.comrndsystems.combio-techne.com In studies using a BRET-based GPR35-β-arrestin-2 interaction assay with zaprinast as the agonist, this compound behaved as a moderately potent, concentration-dependent antagonist with a pIC50 of 6.70 ± 0.09. medchemexpress.com It also fully reverses the agonist action of cromolyn (B99618) disodium (B8443419) with a pIC50 of 6.27 ± 0.08. medchemexpress.com
| Assay | Agonist | Antagonist | Potency (pIC50) | Source(s) |
| BRET-based β-arrestin-2 interaction | Zaprinast | This compound | 6.70 ± 0.09 | medchemexpress.com |
| BRET-based β-arrestin-2 interaction | Cromolyn disodium | This compound | 6.27 ± 0.08 | medchemexpress.com |
GPR35 is known to couple to Gα13, a member of the Gα12/13 family of G proteins, which subsequently activates the RhoA signaling pathway. acs.orgoup.com Studies have shown that GPR35 activation by agonists leads to the activation of Gα13. nih.govfrontiersin.org While direct studies on the inhibitory effect of this compound on Gα13 activation are limited, its ability to block downstream effects mediated by the Gα13-RhoA pathway, such as anchorage-independent growth in colorectal cancer cells, suggests an indirect modulation of Gα13 activation. nih.gov Recent research indicates that GPR35 exhibits agonist-independent constitutive activity, particularly through Gα12 and Gα13. nih.govresearchgate.net The inverse agonist properties of this compound observed in some contexts suggest it can suppress this basal Gα13 activity. nih.govresearchgate.net
GPR35 activation has been linked to changes in intracellular calcium ([Ca2+]i) levels. frontiersin.org Agonist-induced activation of GPR35 can lead to increases in intracellular calcium. frontiersin.org Studies have demonstrated that the effects of GPR35 agonists on intracellular calcium signaling can be sensitive to this compound, indicating that this antagonist can modulate the calcium signaling pathway downstream of the receptor. frontiersin.org For example, the effects of kynurenic acid and zaprinast on synaptic currents, which are linked to calcium signaling, were sensitive to CID-2745687. frontiersin.org
Regulation of GPR35 Constitutive Activity by this compound
GPR35 is known to exhibit constitutive, or agonist-independent, activity. karger.comresearchgate.net This intrinsic activity is significant as it can influence downstream signaling pathways even in the absence of an activating ligand. This compound has been identified as an inverse agonist, meaning it not only blocks the action of agonists but also suppresses the basal constitutive activity of the receptor. karger.comnih.gov
In studies using human-derived cell lines such as HT-29 and HEPG2, which endogenously express GPR35, this compound has been shown to produce opposite effects to GPR35 agonists. nih.gov For instance, while agonists enhance certain cellular responses, this compound diminishes them, indicating its ability to quell the receptor's inherent signaling. nih.gov This was further demonstrated in experiments where this compound increased the permeability of colonic organoids from mice expressing human GPR35a, suggesting that the receptor's constitutive activity is crucial for maintaining epithelial barrier integrity. researchgate.netnih.gov
The inverse agonism of this compound is particularly evident in its ability to reduce agonist-independent activation of Gα12 and Gα13 proteins, which are key transducers of GPR35 signaling. nih.gov Furthermore, in colorectal cancer cells, the pro-cancer activity of GPR35 has been linked to its constitutive signaling, which is effectively inhibited by this compound. frontiersin.orgnih.govnih.govdntb.gov.ua Notably, while GPR35 agonists did not further promote this activity, they could attenuate the inhibitory effects of this compound, confirming that the compound acts by suppressing the receptor's basal signaling. frontiersin.orgnih.gov
Pharmacological Selectivity of this compound
The pharmacological profile of this compound is marked by significant species-specific differences and a notable selectivity over the related receptor GPR55.
A defining characteristic of this compound is its pronounced selectivity for the human GPR35 ortholog over its rodent counterparts. karger.comnih.gov Research has consistently shown that while this compound is a potent antagonist at human GPR35, it displays negligible affinity and is largely inactive at both rat and mouse GPR35. karger.comnih.govnih.govacs.org This stark difference in activity renders this compound unsuitable for studying GPR35 function in standard rodent models, unless they have been genetically modified to express the human form of the receptor. nih.govnih.gov
This species selectivity is not unique to antagonists; many GPR35 agonists also exhibit varying potencies between human and rodent orthologs. nih.gov The molecular basis for this selectivity lies in the differences in the amino acid sequences of the receptor across species, which can alter ligand binding and receptor activation. The high affinity of this compound for human GPR35 makes it a valuable pharmacological tool for investigating the receptor's role in human cells and tissues. karger.com
Table 1: Antagonistic Activity of this compound at Human GPR35
| Assay Type | Agonist | Potency (Human GPR35) | Reference |
|---|---|---|---|
| Competitive Antagonism | Pamoic acid | Ki = 12.8 nM | medchemexpress.comcaymanchem.comtocris.combertin-bioreagent.com |
| β-arrestin-2 Interaction | Zaprinast | pIC50 = 6.70 | nih.govmedchemexpress.com |
| ERK1/2 Phosphorylation | Pamoic acid | Ki = 18 nM | medchemexpress.com |
| Agonist Blockade | Zaprinast | IC50 = 160 nM | caymanchem.combertin-bioreagent.comwindows.net |
| β-arrestin-2 Interaction | Cromolyn disodium | pIC50 = 6.27 | medchemexpress.com |
GPR55 is another G protein-coupled receptor that shares some sequence similarity with GPR35. To be a useful research tool, it is important for a GPR35 antagonist to show selectivity over GPR55. This compound has been demonstrated to have a significant selectivity for GPR35 over GPR55. caymanchem.combertin-bioreagent.comwindows.net
Specifically, the IC50 value of this compound at GPR55 is 9.08 µM, which is approximately 57-fold higher than its inhibitory concentration at GPR35 when zaprinast is the agonist. caymanchem.combertin-bioreagent.comwindows.netchemicalbook.com This degree of selectivity, coupled with its nanomolar potency at human GPR35, indicates that at concentrations typically used to study GPR35, this compound is unlikely to have significant off-target effects at GPR55. karger.com
Table 2: Selectivity Profile of this compound
| Receptor | Potency (IC50) | Fold Selectivity (GPR55/GPR35) | Reference |
|---|---|---|---|
| GPR35 | 160 nM (with Zaprinast) | ~57-fold | caymanchem.combertin-bioreagent.comwindows.net |
| GPR55 | 9.08 µM | caymanchem.combertin-bioreagent.comwindows.netchemicalbook.com |
Investigational Applications of Cid 2745687 in Biological Systems and Disease Models
Research in Oncological Contexts
Recent studies have implicated GPR35 in the progression of certain cancers, such as colorectal cancer (CRC). frontiersin.orgnih.gov As an antagonist, CID 2745687 has been utilized to probe the pro-cancer functions of GPR35 and to evaluate the therapeutic potential of targeting this receptor. frontiersin.orgresearchgate.net
Inhibition of Anchorage-Independent Growth in Colorectal Cancer (CRC) Cell Lines by this compound
A hallmark of cancer cell malignancy is the ability to proliferate without attachment to an extracellular matrix, a characteristic known as anchorage-independent growth. frontiersin.orgnih.gov Research has shown that while GPR35 overexpression does not significantly promote cancer cell proliferation in standard two-dimensional (2D) culture conditions, it does enhance anchorage-independent growth in three-dimensional (3D) soft-agar assays. frontiersin.orgnih.govresearchgate.net
The application of this compound has been demonstrated to attenuate this malignant phenotype. frontiersin.orgnih.gov In studies using established CRC cell lines, including HCT116, DLD1, and LS174T, treatment with this compound led to a reduction in the formation of colonies in soft agar (B569324). nih.govresearchgate.net This inhibitory effect was observed in cells overexpressing GPR35, and the reduction in growth was comparable to that seen with GPR35 gene knockdown, underscoring the specificity of the compound's action. frontiersin.orgnih.gov
Table 1: Effect of this compound on Anchorage-Independent Growth in CRC Cell Lines
| Cell Line | Experimental Condition | Observed Effect | Reference |
|---|---|---|---|
| HCT116 | Soft agar colony formation assay with 10 μM this compound | Attenuated anchorage-independent cell growth | nih.govresearchgate.net |
| DLD1 | Soft agar colony formation assay with 10 μM this compound | Attenuated anchorage-independent cell growth | nih.govresearchgate.net |
Regulation of YAP/TAZ Pathway Activity by this compound in Cancer Cell Biology
The Hippo signaling pathway, which includes the transcriptional co-activators Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ), is crucial in regulating cell proliferation and apoptosis. nih.gov Hyperactivation of YAP/TAZ is linked to cancer development. frontiersin.org Research indicates a positive correlation between the expression level of GPR35 and the activity of the YAP/TAZ pathway in CRC cells. frontiersin.orgnih.govresearchgate.net
This compound has been shown to disrupt this GPR35-mediated activity. frontiersin.orgnih.gov Treatment with this compound in GPR35-overexpressing cells resulted in decreased expression of YAP/TAZ target genes, such as Connective Tissue Growth Factor (CTGF), and a reduction in TAZ protein expression. frontiersin.orgresearchgate.net Furthermore, the compound induced the phosphorylation of YAP, which is a marker for its inactivation and sequestration in the cytoplasm. frontiersin.orgresearchgate.net This inhibitory effect was specific, as it was not observed in cells where GPR35 was knocked down. frontiersin.orgnih.gov These findings suggest that GPR35 promotes YAP/TAZ activity, at least in part, through a Rho-GTPase-dependent mechanism, and that this compound effectively inhibits this process. frontiersin.orgnih.gov
Table 2: Molecular Effects of this compound on the YAP/TAZ Pathway
| Molecular Target | Effect of this compound Treatment | Cell System | Reference |
|---|---|---|---|
| TAZ Protein Expression | Decreased | GPR35-expressing CRC cells | frontiersin.orgresearchgate.net |
| YAP Phosphorylation | Increased | GPR35-expressing CRC cells | frontiersin.orgresearchgate.net |
Induction of Anoikis by this compound in Malignant Phenotypes
Anoikis is a form of programmed cell death that occurs when anchorage-dependent cells detach from the surrounding extracellular matrix (ECM). frontiersin.org Resistance to anoikis is a critical step in cancer metastasis, as it allows tumor cells to survive in circulation and colonize distant sites. nih.govresearchgate.net
Studies investigating the effects of this compound have revealed its ability to promote anoikis in cancer cells. frontiersin.orgnih.gov By inhibiting the GPR35-mediated signaling that supports anchorage-independent survival, this compound helps to restore this crucial cell death process. frontiersin.org This pro-anoikic activity is a key component of its inhibitory effect on the malignant phenotype of tumor cells. nih.gov
Preclinical Assessment of this compound as an Anti-Cancer Agent
The collective findings from in vitro studies position GPR35 antagonists, such as this compound, as potentially promising agents for cancer therapy, particularly for colorectal cancers characterized by YAP/TAZ hyperactivation. frontiersin.orgnih.govnih.gov The ability of this compound to inhibit anchorage-independent growth and suppress the pro-tumorigenic YAP/TAZ pathway provides a strong rationale for its further investigation. frontiersin.orggla.ac.uk
However, it has been noted that the concentrations of this compound required to achieve these anti-cancer effects in cell-based assays are relatively high, typically in the micromolar range. nih.gov This suggests that while this compound is a valuable proof-of-concept tool, future research may focus on screening for and developing more potent GPR35 antagonists for potential therapeutic applications in oncology. nih.govgla.ac.uk
Studies on Inflammatory and Immunomodulatory Pathways
Beyond oncology, GPR35 is known to be expressed in various immune cells and is implicated in inflammatory processes. acs.orgresearchgate.net this compound has been used to clarify the receptor's function in these contexts, often by demonstrating its ability to reverse the effects of GPR35 agonists. medchemexpress.comacs.org
Reversal of Lodoxamide-Mediated Anti-fibrotic Effects by this compound
Lodoxamide (B1675017) is recognized as a mast-cell stabilizer and an agonist of GPR35. nih.govtargetmol.com In preclinical models, lodoxamide has demonstrated protective, anti-fibrotic effects, for instance in studies of hepatic fibrosis. medchemexpress.com
To confirm that these effects are mediated through GPR35, studies have employed this compound. In a mouse model of hepatic fibrosis, the administration of this compound was shown to reverse the anti-fibrotic benefits conferred by lodoxamide. medchemexpress.comabmole.com Similarly, in a cell-based study, this compound prevented the effects of lodoxamide on lipid accumulation in HepG2 cells in a concentration-dependent manner. acs.org This antagonistic action confirms that the observed effects of lodoxamide are on-target for GPR35 and highlights the role of this compound as a specific tool for dissecting GPR35-mediated inflammatory and fibrotic pathways. acs.orgnih.gov
Table 3: Investigational Use of this compound in Reversing Lodoxamide Effects
| Agonist | Model System | Lodoxamide-Mediated Effect | Effect of this compound Co-treatment | Reference |
|---|---|---|---|---|
| Lodoxamide | Mouse model of hepatic fibrosis | Anti-fibrotic effects | Reversed the protective effects | medchemexpress.comabmole.com |
Characterization of GPR35's Role in General Inflammatory Responses via this compound
GPR35 is expressed in various immune cells, including monocytes, T-cells, and neutrophils, suggesting its involvement in inflammatory processes. acs.org The activation of GPR35 has been shown to have both pro- and anti-inflammatory effects depending on the cellular context. researchgate.net Studies utilizing this compound have been pivotal in dissecting these roles. For instance, GPR35 activation is known to promote the migration of neutrophils to sites of infection. researchgate.net By using this compound to block this receptor, researchers can investigate the specific contribution of GPR35 to this aspect of the inflammatory cascade. Furthermore, GPR35 has been implicated in regulating macrophage cytokine production, a key element of the inflammatory response. gla.ac.uk The use of this compound allows for the specific inhibition of GPR35-mediated signaling, helping to clarify its role in the complex network of inflammatory signaling.
The compound has also been used to explore the receptor's role in conditions like dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis, a common model for inflammatory bowel disease. researchgate.net The findings from these studies, where this compound can modulate the inflammatory response, underscore the potential of GPR35 as a therapeutic target in inflammatory conditions. acs.orgresearchgate.net
Impact of this compound on Gut Barrier Permeability and Inflammatory Bowel Disease Mechanisms
The integrity of the gut barrier is crucial for maintaining intestinal homeostasis, and its dysfunction is a hallmark of inflammatory bowel disease (IBD). nih.govemulatebio.com GPR35 is highly expressed in the colon, and its constitutive (agonist-independent) activity appears to play a protective role in maintaining barrier function. researchgate.netnih.govresearchgate.net
In a key study using colonic organoids from a human GPR35a-expressing transgenic mouse line, the application of this compound, acting as an inverse agonist, led to a significant increase in barrier permeability. researchgate.netnih.gov This effect was observed through increased permeation of both sodium fluorescein (B123965) and FITC-dextran. nih.gov This finding strongly suggests that the basal activity of GPR35 is important for limiting colonic permeability. nih.gov The fact that this compound increased permeability indicates that GPR35 inverse agonists could be detrimental in conditions characterized by a compromised gut barrier, such as ulcerative colitis. nih.gov
Conversely, the study also showed that a GPR35 agonist, lodoxamide, reduced basal permeability in these organoids. nih.gov The ability of this compound to counteract the effects of GPR35 activation in these models confirms the specificity of the receptor's involvement in regulating gut barrier integrity. nih.gov These findings highlight the therapeutic potential of modulating GPR35 activity in IBD, with agonists showing promise for strengthening the gut barrier. nih.govresearchgate.net
| Experimental Model | Compound | Effect on Gut Barrier Permeability | Implication for GPR35 Function |
| Colonic organoids from hGPR35a-transgenic mice | This compound (Inverse Agonist) | Increased | Constitutive GPR35 activity helps maintain barrier integrity. researchgate.netnih.gov |
| Colonic organoids from hGPR35a-transgenic mice | Lodoxamide (Agonist) | Decreased | GPR35 activation can enhance barrier function. nih.gov |
Cardiovascular System Research
Modulation of Vascular Smooth Muscle Cell Migration by this compound
The migration of vascular smooth muscle cells (VSMCs) is a key process in the development of neointima formation, which contributes to vein graft failure and in-stent restenosis. karger.comnih.gov Research has identified GPR35 as a significant mediator of human saphenous vein VSMC migration. karger.comnih.gov
Studies using in vitro scratch-wound assays have demonstrated that stimulation of GPR35 with agonists like pamoic acid or zaprinast (B1683544) promotes the migration of VSMCs. karger.comnih.gov The application of this compound was shown to effectively block this agonist-induced migration. karger.comnih.gov This inhibitory effect of this compound was observed in the presence of both pamoic acid and zaprinast, confirming that the migration was specifically mediated by GPR35. nih.govgla.ac.uk
Further investigation revealed that the GPR35-mediated migration of VSMCs involves the Rho A/Rho kinase signaling pathway, a critical regulator of the actin cytoskeleton. karger.comnih.gov The morphological changes and cytoskeletal rearrangements induced by GPR35 agonists were also prevented by co-treatment with this compound. nih.gov These findings establish GPR35 as a modulator of VSMC migration and highlight the potential of GPR35 antagonists like this compound in this process.
| Cell Type | GPR35 Ligand | Effect on Cell Migration | Role of this compound |
| Human Saphenous Vein Smooth Muscle Cells (VSMCs) | Pamoic Acid (Agonist) | Promoted | Blocked agonist-induced migration. karger.comnih.gov |
| Human Saphenous Vein Smooth Muscle Cells (VSMCs) | Zaprinast (Agonist) | Promoted | Blocked agonist-induced migration. karger.comnih.gov |
Effects of this compound on Endothelial Cell Proliferation
In contrast to its effect on VSMC migration, GPR35 activation has been shown to stimulate the proliferation of human saphenous vein endothelial cells (ECs). karger.comnih.gov This proliferative response was observed with GPR35 agonists such as pamoic acid and zaprinast. karger.comkarger.com
The specificity of this GPR35-mediated effect was confirmed by the use of this compound. Co-incubation of the endothelial cells with this compound effectively blocked the proliferative response induced by the GPR35 agonists. karger.comkarger.com This demonstrates that GPR35 signaling can have different effects on various vascular cell types, promoting migration in VSMCs and proliferation in ECs. karger.com The ability of this compound to antagonize this proliferative effect is crucial for understanding the nuanced role of GPR35 in vascular biology.
Implications of GPR35 Antagonism by this compound in Vascular Remodeling and Vein Graft Failure
Vascular remodeling, a process involving changes in the structure of blood vessels, is central to both physiological and pathological conditions. In the context of vein graft failure, neointima formation due to VSMC migration and proliferation is a major limiting factor. karger.comnih.gov The findings that GPR35 activation promotes VSMC migration suggest that GPR35 antagonists could have a therapeutic benefit in this setting. karger.comnih.gov
By blocking GPR35-mediated VSMC migration, as demonstrated in studies with this compound, it is conceivable that this compound could inhibit neointimal hyperplasia. karger.comnih.govgla.ac.uk The research highlights GPR35 as a potential translational therapeutic target in vascular remodeling and, specifically, in the prevention of vein graft failure. karger.comnih.gov The use of this compound in these preclinical models provides a strong rationale for the further exploration of GPR35 antagonists as a novel pharmacological intervention for these cardiovascular complications. karger.comnih.govgla.ac.uk
Neuropharmacological and Pain Perception Studies
While the primary focus of research with this compound has been on inflammation and cardiovascular systems, GPR35 is also expressed in regions of the nervous system associated with pain perception, such as the dorsal root ganglia. acs.org Some endogenous ligands of GPR35, like kynurenic acid, have been implicated in modulating pain.
Studies have indicated that GPR35 activation can have antinociceptive effects, attenuating visceral pain perception in mice. researchgate.net The identification of potent antagonists like this compound provides a valuable tool to further investigate the role of GPR35 in pain signaling pathways. researchgate.net By blocking GPR35, researchers can explore whether this receptor is a viable target for the development of new analgesic drugs. The species selectivity of this compound, being highly potent for human GPR35 but not rodent orthologs, presents both challenges and opportunities in translating findings from animal models to human physiology. acs.orgresearchgate.netnih.gov
Investigation of Antinociceptive Activities Mediated by GPR35 and this compound
The G protein-coupled receptor 35 (GPR35) has been identified as a potential target for pain treatment, with studies pointing to its role in antinociceptive pathways. nih.gov The expression of GPR35 has been observed in dorsal root ganglia, which also express the nociceptive neuronal marker transient receptor potential vanilloid subtype 1. frontiersin.org This co-expression suggests a potential role for GPR35 in modulating pain signals.
The activation of GPR35 by agonists like kynurenic acid and zaprinast has been shown to inhibit forskolin-induced production of cyclic adenosine (B11128) monophosphate (cAMP) in a manner sensitive to Pertussis toxin, indicating the involvement of the GPR35/Gαi/o signaling axis. frontiersin.org This pathway is a known modulator of neuronal excitability and has been implicated as a potential therapeutic target for pain management. nih.gov In a mouse model of pain known as the "writhing test," pretreatment with the kynurenic acid precursor L-kynurenine or the GPR35 agonist zaprinast resulted in a significant reduction in the number of writhes, by 58% and 54% respectively. nih.gov
The compound this compound has been identified as a potent and selective antagonist of human GPR35. nih.gov It has been utilized in research to probe the specific effects of GPR35 activation. For instance, in studies involving rat hippocampal neurons, the effects of kynurenic acid and zaprinast on intracellular calcium signaling and synaptic currents were found to be sensitive to this compound, while being insensitive to antagonists of N-methyl-D-aspartate and α7 nicotinic receptors. nih.gov This suggests that the observed effects are indeed mediated by GPR35. nih.gov However, it is important to note that this compound displays significant species selectivity, being highly effective at human GPR35 but not at rodent orthologs. nih.govglpbio.com This species-specific activity presents challenges when translating findings from animal models to human applications. nih.gov
Modulation of Neuronal and Astrocytic Signaling by this compound (e.g., cAMP regulation)
This compound has been instrumental in elucidating the role of GPR35 in modulating neuronal and astrocytic signaling pathways, particularly those involving cyclic AMP (cAMP). In cultured mouse cortical astrocytes where GPR35 mRNA has been detected, the GPR35 agonist kynurenic acid was found to inhibit forskolin-induced cAMP production. nih.govplos.org This effect was abolished by pretreatment with this compound, providing evidence for GPR35's role in this process. nih.govplos.org Similarly, GPR35 gene silencing also prevented the action of kynurenic acid on cAMP levels, further confirming the receptor's involvement. plos.org
The activation of GPR35 by kynurenic acid and another agonist, zaprinast, has also been shown to alter intracellular calcium ion ([Ca2+]i) waves in astrocytes and reduce evoked excitatory postsynaptic currents in rat hippocampal neurons. nih.gov These effects were sensitive to this compound, indicating they were mediated through GPR35. nih.gov The modulation of cAMP and calcium signaling by GPR35 in astrocytes is significant as these cells are known to influence synaptic transmission by regulating glutamate (B1630785) release. plos.org The findings suggest that GPR35 activation could contribute to the known inhibitory effects of kynurenic acid on excitatory synaptic function. plos.orgunifi.it
It is worth noting that while this compound has been reported to antagonize the effects of kynurenic acid on mouse GPR35 in some studies, other research indicates that this compound is highly selective for the human ortholog of GPR35 and lacks significant affinity for the mouse receptor. nih.govacs.org This discrepancy highlights the complexities of GPR35 pharmacology and the importance of considering species differences in ligand selectivity. acs.org
Exploratory Research in Metabolic Disorders and Hepatic Function
Role of this compound in Suppressing Lipid Accumulation in Hepatocytes
Recent research has implicated G protein-coupled receptor 35 (GPR35) in the regulation of lipid metabolism in the liver. Studies have shown that activation of GPR35 can suppress lipid accumulation in hepatocytes. nih.gov In human HepG2 cells, which endogenously express the GPR35b splice variant, treatment with the GPR35 agonist lodoxamide was able to prevent lipid accumulation induced by a synthetic liver X receptor (LXR) agonist, T0901317. nih.gov
The involvement of GPR35 in this process was further confirmed using the GPR35 antagonist this compound. The co-addition of this compound with lodoxamide prevented the suppressive effect of the agonist on lipid accumulation in a concentration-dependent manner. acs.orgnih.gov This finding indicates that the action of lodoxamide is mediated specifically through GPR35. nih.gov To further validate this, studies were conducted in HepG2 cells where the GPR35 gene was knocked out. In these cells, neither the GPR35 agonist nor the antagonist had any effect on lipid accumulation, confirming the on-target action of these compounds. researchgate.net
These findings highlight a potential role for GPR35 in controlling hepatocyte lipid homeostasis and suggest that GPR35 may be a therapeutic target for conditions involving excessive lipid accumulation in the liver. researchgate.netdntb.gov.ua
Potential Therapeutic Applications of GPR35 Antagonism by this compound in Metabolic Diseases
The ability of GPR35 to modulate lipid accumulation in hepatocytes suggests its potential as a therapeutic target for metabolic diseases such as metabolic dysfunction-associated steatotic liver disease (MASLD). acs.orgresearchgate.netdntb.gov.ua The antagonist this compound, by blocking the effects of GPR35 activation, has been a crucial tool in exploring this potential.
In studies on human hepatocyte-like HepG2 cells, this compound was shown to prevent the beneficial effects of GPR35 agonists on LXR-induced lipid accumulation. acs.orgnih.gov This demonstrates that antagonism of GPR35 can influence lipid metabolism in liver cells. While this specific action of an antagonist might not be directly therapeutic in preventing lipid buildup, it validates the receptor's role in the pathway.
It is important to note the species-specific pharmacology of GPR35 ligands. This compound is a high-affinity antagonist of human GPR35 but lacks significant affinity for the mouse ortholog. acs.org This makes direct translation of findings from mouse models challenging when using this specific compound. However, the clear effects observed in human cell lines underscore the potential relevance of GPR35 in human metabolic diseases. acs.org Further research with species-appropriate tools is necessary to fully define the therapeutic opportunities of modulating GPR35 activity in the context of metabolic disorders. acs.org
Methodological Frameworks for Research Involving Cid 2745687
In Vitro Cellular and Biochemical Assay Methodologies
A variety of biochemical and cellular assays are utilized to investigate the interaction of CID 2745687 with its target, GPR35, and the subsequent downstream cellular consequences.
The functional antagonism of this compound at the GPR35 receptor is confirmed through several key assays. As a competitive and reversible antagonist, it has a reported Ki value of 12.8 nM. medchemexpress.com
β-Arrestin Recruitment: this compound is effective in blocking agonist-induced β-arrestin recruitment to GPR35, a critical step in receptor desensitization and signaling. medchemexpress.com In a reporter gene assay assessing β-arrestin translocation in U2OS cells expressing human GPR35, this compound demonstrated an IC50 of 0.2 μM. medchemexpress.com
ERK1/2 Phosphorylation: The compound has been shown to block the GPR35-mediated increase in the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). When Pamoic acid was used as the agonist, this compound exhibited a Ki of 18 nM in an ERK1/2 phosphorylation assay. medchemexpress.com
BRET-Based Assays: Bioluminescence Resonance Energy Transfer (BRET)-based assays are used to study the interaction between GPR35 and β-arrestin-2. In this system, using Zaprinast (B1683544) as an agonist, this compound acts as a moderately potent, concentration-dependent antagonist at human GPR35, with a pIC50 value of 6.70 ± 0.09. medchemexpress.com It also fully reverses the agonist activity of Cromolyn (B99618) disodium (B8443419) with a pIC50 of 6.27 ± 0.08. medchemexpress.com
| Assay Type | Parameter | Value | Agonist Used | Cell Line |
|---|---|---|---|---|
| Receptor Binding | Ki | 12.8 nM | N/A | N/A |
| ERK1/2 Phosphorylation | Ki | 18 nM | Pamoic acid | N/A |
| β-Arrestin Translocation | IC50 | 0.2 μM | N/A | U2OS |
| BRET (β-arrestin-2 Interaction) | pIC50 | 6.70 ± 0.09 | Zaprinast | N/A |
| BRET (β-arrestin-2 Interaction) | pIC50 | 6.27 ± 0.08 | Cromolyn disodium | N/A |
To understand the impact of this compound on signaling pathways that regulate gene transcription, researchers employ Real-Time PCR and Western Blotting, with a particular focus on the Hippo pathway effectors YAP and TAZ.
Real-Time PCR: This technique is used to quantify messenger RNA (mRNA) levels of specific genes. mdpi.com Studies show that this compound treatment leads to the downregulation of YAP/TAZ target genes, such as Connective Tissue Growth Factor (CTGF) and Cysteine-rich angiogenic inducer 61 (CYR61). nih.govfrontiersin.org In GPR35-transduced 293FT cells, this compound was shown to inhibit the expression of these target genes. nih.gov This inhibitory effect was diminished in GPR35 knock-down LS174T cells, confirming that the antagonist acts through GPR35. nih.govfrontiersin.org
Western Blotting: This method is used to detect and quantify specific proteins. Western blot analyses have demonstrated that this compound dose-dependently increases the phosphorylation of YAP and decreases the expression of TAZ in GPR35-overexpressing 293FT cells and LS174T colorectal cancer cells. nih.govresearchgate.net This effect indicates that this compound inhibits the agonist-independent constitutive activity of GPR35, which normally promotes YAP/TAZ activity. nih.govnih.gov The effect of this compound on YAP phosphorylation and TAZ expression was notably weakened in GPR35 knock-down cells, further linking its action directly to the receptor. nih.gov
| Assay | Target | Effect of this compound | Cell Model |
|---|---|---|---|
| Real-Time PCR | CTGF mRNA | Downregulation | 293FT, LS174T |
| CYR61 mRNA | Downregulation | 293FT | |
| Western Blot | YAP Phosphorylation | Increased | 293FT, LS174T |
| TAZ Expression | Decreased | 293FT, LS174T |
Functional assays are crucial for determining the physiological consequences of GPR35 antagonism by this compound at the cellular level.
Luciferase Reporter Assays: To directly measure the transcriptional activity of YAP/TAZ, dual-luciferase reporter assays are used. frontiersin.org These assays utilize a reporter construct containing TEAD4 response elements upstream of a luciferase gene. bpsbioscience.com Studies have found that YAP/TAZ transcriptional activity is positively correlated with the GPR35 expression level, and this activity is disrupted by this compound in GPR35 overexpressing cells. nih.govfrontiersin.orgnih.gov
Cell Proliferation: Research indicates that while GPR35 is implicated in cancer progression, it does not appear to promote cell proliferation under standard 2D culture conditions. frontiersin.orgnih.gov Consequently, assays like MTS or BrdU, which measure metabolic activity or DNA synthesis as proxies for proliferation, are less central to characterizing the specific effects of this compound.
Cell Migration: The scratch-wound assay is a standard method for studying directional cell migration in vitro. nih.govnih.gov While GPR35 has been linked to cell migration, specific studies detailing the use of the scratch-wound assay to evaluate the direct effect of this compound are not prominently featured in the available research, which focuses more on anchorage-independent growth. acs.org
Anchorage-Independent Growth (Soft Agar): A key characteristic of malignant transformation is the ability of cells to grow without being attached to a solid surface, a property known as anchorage-independent growth. cellbiolabs.comcase.edupressbooks.pub The soft agar (B569324) colony formation assay is the gold standard for measuring this ability. case.edu Research has shown that GPR35 promotes anchorage-independent growth in colorectal cancer cells, and this effect is significantly attenuated by treatment with this compound. nih.govfrontiersin.orgnih.gov The compound was observed to inhibit GPR35-promoted colony formation and reduce both the number and size of colonies in GPR35-expressing cell lines such as HCT116, DLD1, and LS174T. nih.govfrontiersin.org
Label-free assay systems provide the advantage of monitoring cellular responses in real-time without the need for genetic or chemical labels. One such method involves measuring alterations in cellular impedance. This technology was used to confirm GPR35 function in HepG2 cells. nih.gov In this system, this compound was shown to prevent the cellular impedance changes induced by the GPR35 agonist lodoxamide (B1675017) in a concentration-dependent manner, validating its antagonistic activity in a real-time, endogenous setting. acs.orgnih.gov
Application in Diverse Cell Line Models and Primary Cultures
The effects of this compound have been investigated across a variety of human and other mammalian cell lines, which either express GPR35 endogenously or have been engineered to do so.
The choice of cell line is critical for elucidating the specific roles of GPR35 and the effects of its antagonists.
HEK293: Human Embryonic Kidney 293 cells, particularly the 293FT variant, are frequently used for overexpression studies due to their high transfectability. nih.gov They have been instrumental in studying the GPR35-YAP/TAZ axis and demonstrating that this compound inhibits GPR35-mediated YAP/TAZ activity and target gene expression. nih.govresearchgate.net
CHO: Chinese Hamster Ovary (CHO) cells are another common host for expressing recombinant receptors and have been used in the characterization of GPR35 antagonists like this compound. medchemexpress.comacs.org
HT-29: This human colorectal adenocarcinoma cell line endogenously expresses GPR35 and is often used in label-free screening assays to identify GPR35 ligands. acs.orgnih.gov It serves as a model for studying GPR35 signaling in a native context. medchemexpress.com
HepG2: The human liver cancer cell line HepG2 has been used to study the role of GPR35 in lipid metabolism. In these cells, this compound was shown to block the effects of a GPR35 agonist on lipid accumulation, demonstrating its utility in studying metabolic functions of the receptor. acs.orgnih.gov
LS174T, HCT116, DLD1: These human colorectal cancer (CRC) cell lines have been central to understanding the role of GPR35 in cancer. nih.govfrontiersin.org LS174T cells, which express high levels of GPR35, have been used to create GPR35 knock-down models to confirm the specificity of this compound's effects on anchorage-independent growth and YAP/TAZ signaling. nih.govfrontiersin.org
| Cell Line | Cell Type | GPR35 Expression | Research Application |
|---|---|---|---|
| HEK293 / 293FT | Human Embryonic Kidney | Recombinant | Overexpression studies of GPR35-YAP/TAZ signaling nih.gov |
| CHO | Chinese Hamster Ovary | Recombinant | Characterization of GPR35 antagonists medchemexpress.comacs.org |
| HT-29 | Human Colorectal Adenocarcinoma | Endogenous | Label-free assays, endogenous signaling studies medchemexpress.comacs.orgnih.gov |
| HepG2 | Human Liver Cancer | Endogenous | Studies on GPR35's role in lipid metabolism acs.orgnih.gov |
| LS174T | Human Colorectal Adenocarcinoma | Endogenous (High) | Anchorage-independent growth, YAP/TAZ signaling, GPR35 knock-down models nih.govfrontiersin.org |
| HCT116 | Human Colorectal Carcinoma | Endogenous | Anchorage-independent growth assays nih.govfrontiersin.org |
| DLD1 | Human Colorectal Adenocarcinoma | Endogenous | Anchorage-independent growth assays nih.govfrontiersin.org |
| U2OS | Human Osteosarcoma | Recombinant | β-arrestin translocation assays medchemexpress.com |
Studies in Primary Cells (e.g., Human Saphenous Vein Smooth Muscle Cells, Endothelial Cells, Mouse Hepatocytes, Mouse Astrocytes)
The antagonist this compound has been utilized in various primary cell models to investigate the function of G protein-coupled receptor 35 (GPR35), particularly demonstrating its efficacy and species selectivity.
In studies involving human primary cells, this compound has proven to be an effective antagonist of human GPR35 (hGPR35). Research on human saphenous vein smooth muscle cells (VSMCs) and endothelial cells, where GPR35 is robustly expressed, has shown that GPR35 agonists like pamoic acid and zaprinast promote VSMC migration and endothelial cell proliferation. frontiersin.orgnih.gov These pro-migratory and proliferative effects, which are mediated through the Rho A/Rho kinase signaling pathway, are effectively blocked by this compound. frontiersin.orgnih.gov This confirms the compound's utility as a selective inhibitor for studying GPR35 signaling in cells and tissues of human origin. nih.govresearchgate.net
Conversely, the application of this compound in rodent primary cells has yielded results that are inconsistent with its known pharmacology. In vitro assays have clearly established that this compound lacks significant affinity for and is unable to effectively antagonize rodent GPR35 orthologs. researchgate.netnih.govnih.gov Despite this, some studies have reported effects in mouse primary cells. For instance, this compound was reported to prevent kynurenic acid-mediated effects in cultured mouse astrocytes and to block the action of a GPR35 agonist in primary mouse hepatocytes. researchgate.netnih.govnih.gov This discrepancy between the compound's established inability to block rodent GPR35 in recombinant systems and its reported activity in some rodent primary cell studies highlights a significant disconnect. researchgate.netnih.gov These findings suggest that the observed effects in mouse primary cells may not be GPR35-dependent, or they underscore the need for further research to understand these unexpected outcomes. researchgate.net
| Primary Cell Type | Organism | Key Findings with this compound | Reference |
|---|---|---|---|
| Saphenous Vein Smooth Muscle Cells (VSMCs) | Human | Effectively blocks agonist-induced cell migration. | frontiersin.orgnih.govresearchgate.net |
| Endothelial Cells | Human | Blocks agonist-induced cell proliferation. | frontiersin.orgnih.gov |
| Hepatocytes | Mouse | Reported to block agonist effects, but this is inconsistent with its known lack of affinity for mouse GPR35. | nih.gov |
| Astrocytes | Mouse | Reported to prevent kynurenic acid-mediated effects, which is unexpected given its inactivity at mouse GPR35. | researchgate.netnih.gov |
Organoid Culture Models for Tissue-Specific Investigations (e.g., Colonic Organoids)
The application of this compound in complex 3D organoid culture models for tissue-specific investigations is an emerging area. While direct studies utilizing this compound in colonic organoids derived from pluripotent or adult stem cells are not extensively documented in the current literature, research in related 3D models of colorectal cancer (CRC) provides valuable insights.
Studies have applied this compound to CRC cell lines grown in anchorage-independent conditions, such as soft-agar assays, which mimic certain aspects of the tumor microenvironment. frontiersin.orgnih.govnih.gov In these models, GPR35 overexpression was found to promote the growth of colonies, a key feature of malignant transformation. frontiersin.orgnih.gov Treatment with this compound significantly inhibited this GPR35-promoted anchorage-independent growth. frontiersin.orgnih.gov Further investigation revealed that the compound's inhibitory effect is linked to its ability to disrupt GPR35-mediated activation of the YAP/TAZ signaling pathway, which is crucial for cancer cell proliferation and survival. nih.govnih.gov These findings in 3D cancer cell culture systems suggest that GPR35 antagonists like this compound could be valuable tools for investigating tumorigenic pathways in tissue-specific contexts. The use of patient-derived colonic organoids would be a logical next step to validate these findings in a more physiologically relevant preclinical model that better recapitulates the heterogeneity and architecture of original patient tumors.
Considerations for Preclinical Animal Model Studies with this compound
Challenges Posed by Species Ortholog Differences in GPR35 Pharmacology for In Vivo Translation
A primary challenge in the preclinical development and in vivo translation of therapeutic agents targeting GPR35, including this compound, is the marked pharmacological differences observed between species orthologs of the receptor. This compound is a potent and effective antagonist of human GPR35, but it displays high species selectivity and is largely ineffective at the GPR35 orthologs of commonly used preclinical animal models, such as mice and rats. researchgate.netnih.gov
This species-specific activity is not limited to antagonists. Many GPR35 agonists also exhibit substantial variations in potency between human, mouse, and rat orthologs. nih.gov The pharmacological variation between rat and mouse GPR35 can be as significant as the differences between either rodent species and the human receptor. researchgate.net This issue is further complicated by structural differences, as humans express two distinct GPR35 protein isoforms (GPR35a and GPR35b), whereas rodents express only a single form. researchgate.net
These pharmacological discrepancies present a substantial hurdle for translating findings from in vitro studies on the human receptor to ex vivo and in vivo functional studies in animal models. For example, while this compound effectively reverses agonist activity at human GPR35, it fails to antagonize the effects of the same agonists at either mouse or rat GPR35 in laboratory assays. researchgate.netnih.gov This renders this compound unsuitable for validating the GPR35-dependent effects of agonist compounds in wild-type rodent models. Therefore, considerable care must be taken when selecting ligands to explore GPR35 function in nonhuman cells and tissues, and the interpretation of data from animal studies using compounds with high species selectivity requires careful consideration of potential off-target effects. researchgate.netnih.gov
| Compound | Target | Activity at Human GPR35 | Activity at Rodent (Mouse/Rat) GPR35 | Reference |
|---|---|---|---|---|
| This compound | GPR35 | Potent antagonist; effectively blocks agonist-induced activity. | Ineffective; does not significantly antagonize agonist effects. | researchgate.netnih.gov |
| Pamoic acid | GPR35 | Agonist. | Very low potency agonist. | nih.gov |
| Zaprinast | GPR35 | Agonist. | Intermediate potency agonist (potency is between human and rat orthologs). | nih.gov |
Challenges, Limitations, and Future Trajectories in Cid 2745687 Research
Overcoming the Hurdles of Species-Selective Pharmacology for Translational Research of GPR35 Antagonists
A significant obstacle in the preclinical development of GPR35 antagonists, including CID 2745687, is the pronounced pharmacological differences observed between species. acs.orgnih.gov The human and rodent orthologs of GPR35 exhibit distinct pharmacological profiles, with variations between rat and mouse GPR35 being as significant as those between either rodent species and the human forms. acs.orgnih.gov This species selectivity is a major challenge for translational research, as findings from animal models may not accurately predict efficacy in humans. frontiersin.orgnih.gov
This compound is a potent and competitive antagonist of human GPR35. medchemexpress.comtocris.com However, it has been shown to be ineffective at blocking agonist effects at both mouse and rat GPR35. nih.govnih.gov This lack of cross-species activity severely limits its utility in preclinical rodent models of disease, making it difficult to assess the therapeutic potential of GPR35 antagonism in vivo. acs.orgukri.org For instance, while this compound can effectively block human vascular smooth muscle cell migration in response to GPR35 agonists, its ineffectiveness in rodent tissues means that any observed effects in rodent studies cannot be confidently attributed to GPR35 antagonism. acs.org
This disconnect between in vitro studies using human receptors and in vivo studies in animals is a critical hurdle. acs.orgnih.gov There are reports where this compound was used in rodent studies and appeared to produce effects. acs.org However, given the clear in vitro data showing its lack of activity on rodent GPR35, these effects are likely due to off-target activities rather than on-target GPR35 antagonism. acs.orgnih.gov
To overcome these translational challenges, a deeper understanding of the molecular basis for this species-selective pharmacology is necessary. acs.orgacs.org The development of novel animal models, such as "humanized" mice expressing human GPR35, is a promising strategy. acs.orgukri.org These models would allow for the in vivo evaluation of human-specific GPR35 antagonists like this compound, providing a more reliable platform for preclinical testing and bridging the gap between laboratory research and human clinical trials. acs.orgukri.org
Strategies for Optimizing the Potency and Efficacy of GPR35 Antagonists, including this compound, for Therapeutic Development
While this compound is a potent antagonist of human GPR35, with a reported Ki value of 12.8 nM for blocking pamoic acid-induced activation, the development of even more potent and efficacious antagonists is a key goal for therapeutic applications. medchemexpress.comcaymanchem.com Optimization strategies are crucial for enhancing the drug-like properties of GPR35 antagonists and ensuring they can achieve the desired therapeutic effect at appropriate concentrations.
One approach to optimization is through structure-activity relationship (SAR) studies. By systematically modifying the chemical structure of existing antagonists like this compound and evaluating the impact on their binding affinity and functional activity, researchers can identify key chemical features responsible for their potency. This information can then be used to design new compounds with improved pharmacological properties.
Another important consideration is the mode of action of the antagonist. This compound has been shown to act as a competitive antagonist against the GPR35 agonists zaprinast (B1683544) and cromolyn (B99618) disodium (B8443419). nih.govnih.gov However, it acts as a non-competitive antagonist against the agonist effects of pamoic acid. nih.govnih.gov Understanding these different modes of action is critical, as they can have different implications for therapeutic efficacy. For example, a competitive antagonist can be overcome by high concentrations of the endogenous agonist, while a non-competitive antagonist cannot. The development of antagonists with specific modes of action tailored to the therapeutic context is an important area of research.
Furthermore, the discovery of new chemical scaffolds for GPR35 antagonists is essential. High-throughput screening of large compound libraries has been a fruitful approach for identifying novel GPR35 modulators. frontiersin.org The identification of diverse chemical starting points can lead to the development of antagonists with different pharmacological profiles, potentially offering advantages in terms of potency, selectivity, and pharmacokinetic properties.
The table below summarizes the inhibitory activity of this compound against different GPR35 agonists, highlighting its varying potency and mode of action.
| Agonist | Assay | This compound Activity |
| Pamoic Acid | β-arrestin recruitment | Ki: 12.8 nM caymanchem.com |
| Pamoic Acid | ERK1/2 phosphorylation | Ki: 18 nM medchemexpress.com |
| Zaprinast | β-arrestin recruitment | pIC50: 6.70 medchemexpress.com |
| Cromolyn Disodium | β-arrestin recruitment | pIC50: 6.27 medchemexpress.com |
Advanced Elucidation of GPR35 Signaling Networks and Cross-Talk with Other Intracellular Pathways and Receptors
GPR35 is known to couple to multiple G protein signaling pathways, primarily through Gαi/o and Gα13. frontiersin.org This coupling can lead to the modulation of various downstream effectors and cellular responses. However, the full complexity of GPR35 signaling networks, including potential cross-talk with other intracellular pathways and receptors, is still being unraveled. A deeper understanding of these networks is crucial for predicting the full range of physiological effects that a GPR35 antagonist like this compound might have.
Research has shown that GPR35 activation can lead to the recruitment of β-arrestins. acs.orgnih.gov β-arrestins can act as scaffold proteins, bringing together various signaling molecules and initiating signaling cascades that are distinct from G protein-mediated pathways. The potential for "ligand bias," where a specific ligand preferentially activates one signaling pathway over another (e.g., G protein-dependent vs. β-arrestin-dependent), is an important area of investigation for GPR35. frontiersin.org Developing biased antagonists could offer a way to selectively block certain downstream effects of GPR35 activation while leaving others intact, potentially leading to more targeted therapies with fewer side effects.
Furthermore, there is evidence of cross-talk between GPR35 and other receptor systems. For example, the interplay between GPR35 and other GPCRs or receptor tyrosine kinases could have significant implications for its physiological function. Elucidating these interactions is essential for understanding how GPR35 activity is regulated in a complex biological system and how its modulation by antagonists might affect other signaling pathways.
Advanced techniques, such as proteomics and phosphoproteomics, can be used to identify the proteins that interact with GPR35 and the downstream signaling events that are altered upon its activation or inhibition. The use of specific pharmacological tools like this compound in these studies can help to dissect the specific contributions of GPR35 to these complex signaling networks.
Advancing Preclinical Development of GPR35-Targeting Agents beyond this compound
While this compound has been a valuable tool for studying human GPR35, the limitations imposed by its species selectivity underscore the need for the development of new GPR35-targeting agents. acs.orgnih.gov The goal is to develop a portfolio of compounds with diverse pharmacological properties, including agonists, antagonists, and biased ligands, that can be used to probe the function of GPR35 in a variety of preclinical models.
Recent efforts have led to the discovery of new chemical classes of GPR35 modulators. For example, Sosei Heptares has identified a portfolio of GPR35 agonists that are being developed in partnership with GlaxoSmithKline for the treatment of inflammatory bowel disease (IBD). fiercebiotech.com This collaboration highlights the growing interest in GPR35 as a therapeutic target and the commitment to advancing new GPR35-targeting drugs through the preclinical pipeline. fiercebiotech.com
The development of agonists with improved properties, such as equipotency at rodent and human GPR35 orthologs, is a significant step forward. frontiersin.org These compounds will be invaluable for validating the therapeutic potential of GPR35 activation in animal models of disease. Similarly, the discovery of new antagonists with activity at both human and rodent GPR35 is a high priority. Such compounds would allow for more robust preclinical evaluation of GPR35 blockade as a therapeutic strategy.
The table below provides a snapshot of some of the key GPR35-targeting agents that have been developed, in addition to this compound.
| Compound Name | Compound Type | Key Characteristics |
| ML-145 | Antagonist | High affinity for human GPR35, but little activity at rodent orthologs. acs.org |
| Pamoic Acid | Agonist | Potent activator of human GPR35, but shows species selectivity. acs.org |
| Zaprinast | Agonist | Activates both human and rat GPR35, but also inhibits phosphodiesterases. frontiersin.org |
| Lodoxamide (B1675017) | Agonist | Potent agonist of human and rat GPR35, but much less potent at the mouse ortholog. acs.org |
Comprehensive Pharmacological Profiling to Identify Potential Off-Target Activities of this compound
A critical aspect of preclinical drug development is the comprehensive pharmacological profiling of a compound to identify any potential off-target activities. While this compound is a potent GPR35 antagonist, it is essential to determine its selectivity for GPR35 over other receptors and molecular targets. Off-target effects can lead to unexpected side effects and can confound the interpretation of experimental results.
Studies have shown that this compound has a ~57-fold selectivity for GPR35 over the related receptor GPR55. caymanchem.com While this indicates a good degree of selectivity, a more extensive profiling against a broad panel of receptors, ion channels, and enzymes is necessary to fully characterize its specificity. Any identified off-target activities would need to be carefully considered when interpreting data from studies using this compound and when assessing its potential as a therapeutic agent.
The potential for off-target effects is particularly relevant when considering the use of this compound in rodent models, where it lacks on-target activity at GPR35. acs.orgnih.gov In this context, any observed physiological effects are, by definition, off-target. Identifying these off-target interactions is crucial for understanding the compound's full pharmacological profile and for avoiding misinterpretation of experimental data.
Conclusion
Recapitulation of Key Academic Contributions of CID 2745687 to GPR35 Understanding
This compound has been an indispensable chemical probe for dissecting the physiological and pathophysiological roles of GPR35. Its high potency and, crucially, its species selectivity have allowed researchers to confirm that certain cellular effects are indeed mediated by human GPR35. sigmaaldrich.comacs.org For example, it has been used to demonstrate that GPR35 activation is involved in processes like anchorage-independent growth in colorectal cancer cells and that this can be attenuated by this compound. frontiersin.orgnih.gov Furthermore, its use has been pivotal in studies exploring the role of GPR35 in inflammatory responses and metabolic regulation. nih.govfrontiersin.orgnih.govacs.org The compound has also been instrumental in revealing the constitutive (agonist-independent) activity of GPR35, which appears to play a role in maintaining gut barrier integrity. researchgate.net
Broader Implications for Novel GPCR-Targeted Therapeutic Strategies
The story of this compound and GPR35 highlights a successful strategy in orphan receptor research: the development of selective antagonists to probe receptor function. This approach is vital for validating novel drug targets. GPR35 itself is considered a promising therapeutic target for a range of conditions, including inflammatory bowel disease, pain, and certain cancers. nih.govfrontiersin.orgnih.govacs.orgpatsnap.com The insights gained from using this compound inform the design of future therapeutic agents, whether they be agonists, antagonists, or biased ligands that selectively activate specific downstream signaling pathways. The species selectivity observed with this compound also underscores the importance of careful cross-species pharmacological evaluation in the drug development process. nih.gov
Q & A
Q. What is the molecular mechanism of CID 2745687 as a GPR35 antagonist?
this compound acts as a competitive reversible antagonist of GPR35, inhibiting ERK1/2 phosphorylation and β-arrestin recruitment induced by endogenous agonists like pamoic acid. Methodologically, these effects are validated using in vitro assays such as phospho-ERK1/2 immunoblotting and β-arrestin translocation assays. Researchers should ensure reproducibility by standardizing agonist concentrations and cell line selection (e.g., HEK293 cells overexpressing GPR35) .
Q. How selective is this compound for GPR35 compared to related receptors like GPR55?
this compound exhibits ~57-fold higher selectivity for GPR35 (IC₅₀ = 160 nM) over GPR55 (IC₅₀ = 9.08 μM). Selectivity profiling involves parallel screening using calcium flux or cAMP assays in cells expressing GPR35 versus GPR55. Researchers must account for receptor expression levels and coupling efficiency to avoid false positives .
Q. In which biological contexts is GPR35 (and thus this compound) most relevant?
GPR35 is predominantly expressed in immune cells (e.g., neutrophils, macrophages), the gastrointestinal tract, and cancer cells. Researchers should contextualize findings by profiling GPR35 expression via qPCR or flow cytometry in their experimental models. Overexpression in cancer cells may require validation using patient-derived samples or xenograft models .
Q. What pharmacological parameters define this compound’s antagonistic activity?
Key parameters include IC₅₀ values (e.g., 160 nM against zaprinast-induced GPR35 activation) and reversibility kinetics. Dose-response curves generated via concentration-gradient experiments (e.g., 1 nM–10 μM) are critical. Researchers should also verify reversibility by washing out this compound and re-stimulating with agonists .
Advanced Research Questions
Q. How can experimental design address contradictions in this compound’s efficacy across different cellular models?
Discrepancies may arise from cell-type-specific signaling biases (e.g., β-arrestin vs. ERK pathways) or variations in receptor density. To resolve this, use isogenic cell lines with titratable GPR35 expression and orthogonal assays (e.g., BRET for real-time signaling). Cross-validate findings with genetic knockout/rescue models .
Q. What strategies optimize the study of this compound’s electrostatic interactions with GPR35?
Molecular docking and site-directed mutagenesis can identify critical residues (e.g., lysine or arginine in the binding pocket). Pair these with functional assays (e.g., ligand-binding displacement using radiolabeled agonists) to map interaction sites. MD simulations may further elucidate dynamic binding conformations .
Q. How to design a robust study evaluating this compound’s impact on downstream signaling pathways?
Combine transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling to map pathways like MAPK/ERK or PI3K/AKT. Use time-course experiments to distinguish primary signaling events from secondary adaptations. Include negative controls (e.g., GPR35-deficient cells) to confirm target specificity .
Q. What methodological considerations apply when studying this compound in primary immune cells versus immortalized lines?
Primary cells (e.g., human PBMCs) require strict donor-matching and activation-state controls. Compare results to immortalized lines (e.g., THP-1 monocytes) to assess physiological relevance. Note that immortalized cells may exhibit altered receptor trafficking or signaling bias .
Methodological Best Practices
- Data Contradiction Analysis : Apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. For example, if this compound shows opposing effects in immune vs. cancer cells, use pathway enrichment analysis to identify context-dependent signaling nodes .
- Literature Review : Systematically catalog GPR35 ligand studies using tools like SciFinder or PubMed, focusing on in vitro vs. in vivo discrepancies. Annotate conflicts in IC₅₀ values or functional outcomes .
- Experimental Replication : Adhere to guidelines from the Beilstein Journal of Organic Chemistry: report detailed protocols for compound preparation, cell culture, and assay conditions to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
